The synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with difluoromethyl ether in the presence of a base. This reaction can be represented as follows:
For large-scale production, continuous flow reactors are often utilized to optimize yield and purity. Advanced purification techniques are also employed to ensure the final product meets the required specifications for pharmaceutical applications .
The molecular structure of 3,4-Bis(difluoromethoxy)benzaldehyde consists of a benzene ring substituted at the 3- and 4-positions with difluoromethoxy groups. The presence of these groups significantly alters the electronic properties of the molecule:
3,4-Bis(difluoromethoxy)benzaldehyde can undergo several types of chemical reactions:
Utilized in producing specialty chemicals and materials due to its unique chemical properties and stability .
3,4-Bis(difluoromethoxy)benzaldehyde (CAS 127842-54-0) is an organofluorine compound with the molecular formula C₉H₆F₄O₃ and a molecular weight of 238.14 g/mol. Its structure features a benzaldehyde core substituted at the 3- and 4-positions by difluoromethoxy (–OCF₂H) groups. The presence of two highly polar OCF₂H moieties significantly influences its electronic properties, as evidenced by the aldehyde proton’s downfield shift in ¹H-NMR spectra. The compound typically exists as a light yellow oil or low-melting solid with a density of 1.387 g/cm³ at 20°C and a boiling point of 265.8 ± 35.0°C [4] [10]. Its flash point of 111.1 ± 20.8°C classifies it as combustible [4]. The compound is sparingly soluble in water but dissolves in polar organic solvents like chloroform and methanol [4]. Computational analysis predicts moderate lipophilicity (average consensus LogP of 2.69) and moderate water solubility (0.14 mg/mL) [6].
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₆F₄O₃ | [3] |
CAS Registry Number | 127842-54-0 | [4] |
Molecular Weight | 238.14 g/mol | [7] |
Density (20°C) | 1.387 ± 0.06 g/cm³ | [4] |
Boiling Point | 265.8 ± 35.0°C (760 Torr) | [4] |
Flash Point | 111.1 ± 20.8°C | [4] |
SMILES | FC(F)Oc1ccc(C=O)cc1OC(F)F | [7] |
InChI Key | IPHURZAZBKLMQJ-UHFFFAOYSA-N | [6] |
Storage Conditions | Under inert gas at 2–8°C | [10] |
Purity (Commercial) | ≥98% | [7] |
The synthesis of 3,4-bis(difluoromethoxy)benzaldehyde emerged alongside advances in late-stage difluoromethylation, a field revitalized by the need for alternatives to ozone-depleting chlorofluorocarbons (CFCs) like Freon-22 (ClCF₂H). Historically, ClCF₂H was the primary difluoromethyl source but faced severe restrictions under the 1987 Montreal Protocol [2]. Early methods for introducing OCF₂H groups relied on hazardous reagents like DAST or Deoxo-Fluor®, which required pre-installed aldehydes and posed scalability and safety challenges [2]. A paradigm shift occurred with the development of solid difluoromethylating agents, such as sodium chlorodifluoroacetate (NaO₂CCF₂Cl), which enabled safer and more precise reactions [5]. This reagent allowed direct O–H insertion onto phenolic precursors like 3,4-dihydroxybenzaldehyde, circumventing gaseous reagents. The transition to solid-phase reagents represented a critical innovation for industrial applications, improving reaction control and reducing by-products like the over-difluoromethylated species (3,4-bis(difluoromethoxy)benzaldehyde itself) [5]. These advances aligned with broader trends in fluorine chemistry focused on atom economy and sustainable reagent design [2].
3,4-Bis(difluoromethoxy)benzaldehyde serves as a critical synthon for phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast—an approved therapy for chronic obstructive pulmonary disease (COPD). Its significance stems from two factors:
Table 2: Role in Pharmaceutical Synthesis
Application | Relevance | Reference |
---|---|---|
Roflumilast Intermediate | By-product during synthesis of mono-difluoromethylated precursor | [5] |
Synthetic Yield (Optimized) | ≤3.7% in modern routes (vs. 20% in early methods) | [5] |
Industrial Purification Cost | High (commercial price: $950–$2,000 per 1–5 g) due to chromatography needs | [4] [8] |
Bioisostere Potential | OCF₂H mimics alcohol/sulfhydryl groups in drug design | [2] |
The compound’s production is economically consequential: Its formation during Roflumilast intermediate synthesis necessitates costly chromatographic separation, directly impacting manufacturing efficiency [5]. Recent optimizations using solid NaO₂CCF₂Cl suppressed its yield to 3.7%, significantly reducing purification burdens [5]. Beyond Roflumilast, the OCF₂H group’s role as a hydrogen-bond donor (Abraham’s acidity parameter [A] = 0.10) and lipophilicity enhancer (logP = 2.4) makes derivatives valuable for modulating drug permeability and target engagement [2] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5